2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

Catalog No.
S11165854
CAS No.
M.F
C21H30Cl2N2O3
M. Wt
429.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]et...

Product Name

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

IUPAC Name

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

Molecular Formula

C21H30Cl2N2O3

Molecular Weight

429.4 g/mol

InChI

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H

InChI Key

MPACCEKWFGWZHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride is a complex organic compound notable for its unique chemical structure, which includes a piperazine ring and a phenoxyphenyl group. This compound is classified as an aromatic ether and is recognized for its potential applications in various scientific and medical fields, particularly due to its biological activity and versatility in

, including:

  • Oxidation: Can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids or ketones.
  • Reduction: Involves reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur, utilizing reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Reactions typically require controlled conditions, including specific temperatures and pH levels. For example, oxidation may necessitate acidic conditions, while reduction often occurs under inert atmospheres to prevent side reactions.

Research indicates that 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems and enzyme modulation, making it a candidate for therapeutic applications in treating neurological and psychiatric disorders. The mechanism of action likely involves binding to specific receptors or enzymes, altering their activity and influencing biological pathways.

Synthetic Routes

The synthesis of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride generally involves the following steps:

  • Initial Reaction: The reaction of 3-phenoxybenzyl chloride with piperazine.
  • Subsequent Reaction: The resulting product is then reacted with ethylene glycol.
  • Conditions: This process typically occurs in solvents like ethanol or methanol, often using catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield. Automated systems are crucial for monitoring reaction parameters to enhance efficiency and safety during production.

The compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Used in biochemical assays to study enzyme activities and protein interactions.
  • Medicine: Potential precursor for developing pharmaceuticals aimed at neurological disorders and other medical conditions.
  • Industry: Utilized in producing specialty chemicals with specific desired properties.

Studies on the interactions of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride with biological macromolecules have revealed its potential to modulate various biological pathways. This includes influencing neurotransmitter levels and inhibiting specific enzyme functions, which may contribute to its therapeutic effects.

Several compounds share structural similarities with 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Diphenylmethyl)piperazin-1-yl ethoxy acetic acid dihydrochloridePiperazine ring with diphenylmethyl substitutionUsed primarily as an antihistamine
1-(3-Phenoxyphenyl)methylpiperazineSimilar piperazine structure without ethylene glycol componentFocused on different biological activities
3-(Phenoxymethyl)piperazineContains a phenoxy group but lacks the ethylene glycol chainDifferent solubility properties affecting bioavailability

These compounds highlight the uniqueness of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride due to its specific functional groups that contribute to its distinct biological activity and applications .

Systematic IUPAC Name and Structural Descriptors

The systematic IUPAC name for the base compound is 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol [1] [6]. The dihydrochloride salt form adds two hydrochloric acid molecules to the structure, resulting in the full name 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride.

Structurally, the molecule comprises:

  • A piperazine ring substituted at the 1-position with a [(3-phenoxyphenyl)methyl] group.
  • An ethoxyethanol side chain (2-(2-hydroxyethoxy)ethyl) attached to the 4-position of the piperazine ring [1] [6].
  • Two hydrochloride ions neutralizing the basic nitrogen atoms in the piperazine ring.

The piperazine core adopts a chair conformation, while the phenoxyphenyl group introduces aromaticity and planar geometry [1].

Synonyms and Registry Identifiers

The compound is recognized by multiple synonyms and registry numbers:

Identifier TypeValueSource
Common NameZK 756326 [1] [6]
CAS Number (Base)874911-96-3 [6]
PubChem CID (Base)11688990 [1]
ChEBI ID92988 [1]
ChEMBL IDCHEMBL1883966 [1]

Note: The dihydrochloride salt form does not have a distinct CAS number in the provided sources, but its properties are derived from the base compound.

Molecular Formula and Weight Analysis

The molecular formula and weight differ between the base and salt forms:

FormMolecular FormulaMolecular Weight (g/mol)
Base CompoundC₂₁H₂₈N₂O₃356.46
DihydrochlorideC₂₁H₂₈N₂O₃·2HCl429.42*

Calculated by adding the molecular weight of two HCl molecules (72.92 g/mol) to the base compound [1] [6].

SMILES/InChI Representation and Stereochemical Considerations

SMILES Representation

  • Base Compound: C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3 [1] [6]
  • Dihydrochloride: C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl

InChI Key

  • Base Compound: SHDFUNGIHDOLQM-UHFFFAOYSA-N [1]

Stereochemistry
The compound lacks chiral centers due to:

  • Symmetrical substitution on the piperazine ring.
  • Absence of tetrahedral stereogenic atoms in the ethoxyethanol side chain [1] [6].Thus, no enantiomers or diastereomers are reported.

The synthesis of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol requires sophisticated approaches to piperazine core functionalization. Several well-established strategies have been developed for introducing functional groups to the piperazine scaffold, each offering distinct advantages in terms of selectivity, yield, and reaction conditions.

Nucleophilic Substitution Methodologies

The most prevalent approach to piperazine functionalization involves nucleophilic substitution reactions using N-alkylation strategies [1]. These methods typically employ alkyl halides, mesylates, or tosylates as electrophilic partners. The reaction of piperazine with benzyl bromide derivatives represents a fundamental transformation in constructing the phenoxyphenyl linkage [2]. The nucleophilic substitution typically proceeds through an SN2 mechanism, with the piperazine nitrogen acting as the nucleophile attacking the benzyl carbon of the 3-phenoxybenzyl halide.

Recent advances in piperazine functionalization have demonstrated the effectiveness of using lithium carbonate as a base in acetonitrile solvent systems [2]. This combination provides optimal conditions for the nucleophilic substitution, offering yields of up to 97% in related piperazine alkylation reactions. The reaction proceeds under reflux conditions for 24 hours under nitrogen atmosphere, minimizing side reactions and maximizing product formation.

DABCO Bond Cleavage Strategies

An alternative and highly efficient approach for piperazine core functionalization utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) bond cleavage methodology [3] [4]. This strategy involves the formation of quaternary ammonium salts of DABCO, which serve as excellent electrophiles for various nucleophiles including phenols, alcohols, and amines. The method provides a straightforward route to functionalized piperazines without affecting the carbon framework of the piperazine ring.

The DABCO bond cleavage approach typically involves pre-activation of DABCO through quaternization with alkylating agents, followed by nucleophilic ring-opening. This methodology has proven particularly valuable for preparing complex piperazine derivatives with high selectivity and good yields [3]. The reaction conditions are generally mild, and the process can be performed in various solvents including polyethylene glycol (PEG) or diglyme at elevated temperatures.

Photoredox-Catalyzed Functionalization

Recent developments in photoredox catalysis have introduced novel methodologies for piperazine functionalization [1]. These approaches utilize visible light-mediated single-electron transfer processes to generate α-amino radicals from piperazine substrates. The photoredox methodology enables direct C-H functionalization adjacent to nitrogen atoms, providing access to α-aryl and α-vinyl substituted piperazines.

The photoredox approach typically employs iridium-based photocatalysts such as Ir(ppy)3 or Ir[dF(CF3)ppy]2(dtbbpy)PF6 in combination with appropriate electron acceptors [1]. The reaction proceeds through oxidation of the piperazine substrate, followed by deprotonation to generate the α-amino radical, which subsequently couples with aryl radical species to form the desired product.

Etherification and Benzyl Group Incorporation

The construction of the etherification linkage and incorporation of benzyl groups represents a critical synthetic challenge in preparing 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol. Multiple methodologies have been developed to achieve these transformations with high efficiency and selectivity.

Williamson Ether Synthesis Optimization

The classical Williamson ether synthesis remains the most reliable method for constructing ether linkages in complex molecules [5]. Recent investigations have revealed that solvent selection plays a crucial role in achieving selectivity during etherification reactions. 2-Methoxyethanol has emerged as a particularly effective solvent for Williamson etherification, providing unprecedented selectivity for ether formation over competing ester formation [5].

Microwave-assisted conditions have proven highly effective for accelerating Williamson ether synthesis. The use of microwave irradiation at 130°C in 2-methoxyethanol solvent allows for quantitative conversion of hydroxyl-containing precursors to their corresponding ethers within 12 hours [5]. This approach eliminates the need for extended reaction times and harsh conditions typically associated with conventional heating methods.

Iron-Catalyzed Etherification Methods

Advanced catalytic approaches utilizing iron-based catalysts have demonstrated remarkable efficiency in both symmetrical and cross-etherification reactions [6] [7]. FeCl3·6H2O (5 mol%) in propylene carbonate provides an environmentally benign system for symmetrical etherification of benzyl alcohols, achieving yields ranging from 53 to 91% [7]. The reaction proceeds through an ionic mechanism where Fe(III) functions as a Lewis acid catalyst.

For cross-etherification reactions, the combination of FeCl2·4H2O (10 mol%) with pyridine bis-thiazoline ligands (12 mol%) enables high selectivity with yields of 52 to 89% [7]. This methodology offers significant advantages in terms of operational simplicity and environmental compatibility, as it generates water as the only byproduct and allows for solvent recycling.

Benzyl Transfer Methodologies

The incorporation of benzyl groups can be achieved through novel benzyl transfer protocols utilizing 2-benzyloxypyridine systems [8]. This approach involves in situ methylation of 2-benzyloxypyridine with methyl triflate to generate an active benzyl transfer reagent. The methodology provides an alternative to traditional benzyl trichloroacetimidate methods and is particularly suitable for acid-sensitive substrates.

The benzyl transfer reaction typically employs toluene or trifluorotoluene as solvent, with the latter being preferred for challenging substrates [8]. The reaction proceeds through N-methylation of the pyridine nitrogen, creating an activated benzylating species that readily transfers the benzyl group to alcohols and phenols under neutral conditions.

Salt Formation: Dihydrochloride Derivative Synthesis

The formation of dihydrochloride salts represents a critical final step in pharmaceutical compound synthesis, offering enhanced water solubility, stability, and bioavailability compared to free base forms [9] [10]. The conversion of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol to its dihydrochloride derivative requires careful optimization of reaction conditions and purification procedures.

Acid-Base Reaction Mechanisms

The formation of dihydrochloride salts from diamine compounds follows well-established acid-base chemistry principles [9]. The reaction involves the sequential protonation of both nitrogen atoms in the piperazine ring by hydrochloric acid, resulting in the formation of a dicationic species that associates with two chloride counterions. The general reaction can be represented as:

Piperazine-ethanol + 2 HCl → Piperazine-ethanol·2HCl

The reaction typically proceeds quantitatively under appropriate conditions, with the equilibrium strongly favoring salt formation [11]. The enhanced water solubility of the dihydrochloride salt compared to the free base makes this transformation particularly valuable for pharmaceutical applications.

Optimal Reaction Conditions

The synthesis of dihydrochloride salts requires careful attention to stoichiometry, temperature, and solvent selection [12] [13]. A typical procedure involves dissolving the free base in an appropriate solvent such as methanol or ethanol, followed by the addition of slightly more than two equivalents of hydrochloric acid. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion [13].

Recent studies have demonstrated that the use of 35% aqueous hydrochloric acid in methanol provides optimal conditions for dihydrochloride formation [13]. The reaction mixture is stirred until complete dissolution occurs, followed by concentration under reduced pressure to yield the crystalline dihydrochloride salt. Multiple evaporation cycles may be necessary to ensure complete removal of excess acid and water.

Crystallization and Purification Strategies

The purification of dihydrochloride salts often requires specialized crystallization techniques to achieve pharmaceutical-grade purity [14] [15]. Recrystallization from alcohol-water mixtures has proven particularly effective, with ethanol-water ratios of 1:1 to 1:4 providing optimal crystal formation [14]. The choice of recrystallization solvent significantly impacts crystal habit, purity, and yield.

Temperature control during crystallization plays a crucial role in obtaining high-quality crystals. Slow cooling from elevated temperatures promotes the formation of larger, more uniform crystals with improved purity [16]. The crystallization process can be monitored using techniques such as focused beam reflectance measurement (FBRM) and particle vision measurement (PVM) to optimize crystal size distribution and habit [17].

Purification Techniques and Yield Optimization

The successful synthesis of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride requires implementation of sophisticated purification strategies and yield optimization techniques to achieve pharmaceutical-grade quality and acceptable synthetic efficiency.

Column Chromatography Methodologies

Silica gel column chromatography represents the primary purification method for intermediate compounds in the synthetic sequence [18] [19]. The technique exploits differences in compound polarity to achieve separation, with the stationary phase typically consisting of silica gel (SiO2) and mobile phases comprising various organic solvent systems.

For piperazine derivatives, optimal separation is typically achieved using gradient elution systems starting with low-polarity solvents and gradually increasing polarity [13]. A commonly employed system utilizes ethyl acetate:methanol:aqueous ammonia in ratios of 6:2:0.2, which provides effective separation of piperazine products from impurities and unreacted starting materials [13]. The ammonia component is particularly important for piperazine compounds as it helps to neutralize any residual acid and improves peak shape during chromatographic separation.

The column preparation involves creating a uniform slurry of silica gel in the chosen solvent system, followed by careful packing to eliminate air bubbles and ensure consistent flow rates [19]. The stationary phase should extend approximately halfway up the column, with the sample applied as a concentrated solution or adsorbed onto a small amount of silica gel before application to the column top.

Advanced Purification Strategies

High-performance liquid chromatography (HPLC) represents a sophisticated approach for final purification and analytical characterization of piperazine derivatives [20]. The technique provides superior resolution compared to traditional column chromatography and enables precise quantification of product purity. For piperazine compounds, reversed-phase HPLC using C18 columns with gradient elution systems provides optimal separation.

Recent developments in liquid chromatography-mass spectrometry (LC-MS) have revolutionized the analysis and purification of piperazine derivatives [20]. The technique allows for simultaneous separation and identification of compounds through their mass spectral fragmentation patterns. Multiple reaction monitoring (MRM) methods provide exceptional selectivity and sensitivity for detecting and quantifying piperazine compounds in complex mixtures.

Recrystallization Optimization

Recrystallization remains a fundamental technique for achieving high purity in solid pharmaceutical compounds [16] [21]. The process involves dissolving the impure compound in a hot solvent, followed by controlled cooling to promote crystal formation while leaving impurities in solution. The success of recrystallization depends critically on solvent selection, temperature control, and cooling rate optimization.

For piperazine dihydrochloride salts, alcoholic solvents such as methanol, ethanol, or isopropanol typically provide optimal recrystallization conditions [14]. Mixed solvent systems containing water can also be effective, particularly ethanol-water mixtures in ratios optimized for the specific compound. The crystallization process should be conducted with slow cooling to promote the formation of large, uniform crystals with minimal inclusion of impurities.

Yield Enhancement Strategies

Modern yield optimization approaches incorporate computational modeling, machine learning algorithms, and high-throughput experimentation to identify optimal reaction conditions [22]. These advanced techniques enable systematic exploration of reaction parameter space, including temperature, pressure, catalyst loading, and solvent selection, to maximize product yield while minimizing byproduct formation.

The application of Design of Experiments (DoE) methodologies provides a systematic approach to yield optimization by identifying critical process parameters and their interactions [22]. Statistical analysis of experimental results enables the development of predictive models that can guide further optimization efforts and reduce the number of experimental trials required.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

428.1633482 g/mol

Monoisotopic Mass

428.1633482 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-08-2024

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